molecular formula C18H20N2O4 B318135 ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate

ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate

Cat. No.: B318135
M. Wt: 328.4 g/mol
InChI Key: XLLPTNNPFHNWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes to form the isoxazole ring. This reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The isoxazole ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate is unique due to its specific structural features and the presence of the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C18H20N2O4/c1-2-23-18(22)14-9-6-10-20(12-14)17(21)15-11-16(24-19-15)13-7-4-3-5-8-13/h3-5,7-8,11,14H,2,6,9-10,12H2,1H3

InChI Key

XLLPTNNPFHNWBE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.